3-Bromo-1-isopropyl-5-methyl-1H-pyrazole
Description
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole is a brominated pyrazole derivative characterized by substituents at positions 1 (isopropyl), 3 (bromo), and 5 (methyl). This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, leveraging the reactivity of the bromine atom for cross-coupling reactions and the steric bulk of the isopropyl group for modulating molecular interactions .
Properties
IUPAC Name |
3-bromo-5-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-6(3)4-7(8)9-10/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBVFXPIASJIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501239148 | |
| Record name | 1H-Pyrazole, 3-bromo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354704-46-3 | |
| Record name | 1H-Pyrazole, 3-bromo-5-methyl-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354704-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-bromo-5-methyl-1-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501239148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazoles, including 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole, often employs one-pot multicomponent reactions. These methods are advantageous due to their efficiency and ability to produce high yields. Transition-metal catalysis, such as palladium or copper catalysis, is also commonly used in industrial settings to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and reduced forms of the original compound. These products can have varied applications in different fields .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C7H11BrN2
- Molecular Weight : Approximately 203.08 g/mol
- Structure : The compound features a pyrazole ring with a bromine atom at the 3-position, an isopropyl group at the 1-position, and a methyl group at the 5-position. This unique structure contributes to its reactivity and biological activity.
Organic Synthesis
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo diverse reactions makes it valuable for creating more complex heterocycles. Common reactions include:
- Bromination : Utilizing bromine or N-bromosuccinimide (NBS) to introduce bromine into other compounds.
- Substitution Reactions : Engaging in nucleophilic substitution to generate derivatives with varied functional groups.
Medicinal Chemistry
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies suggest that pyrazole derivatives can exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Preliminary research indicates that 3-bromo-1-isopropyl-5-methyl-1H-pyrazole may act as a lead compound for anticancer drugs due to its interaction with specific molecular targets involved in cancer cell proliferation.
Agrochemicals
In agricultural applications, this compound is being explored for its role in developing new pesticides and herbicides. Its unique structure allows it to interact effectively with biological systems in plants and pests, potentially leading to more effective agricultural treatments.
Case Study 1: Antimicrobial Activity
Research conducted on various pyrazole derivatives, including 3-bromo-1-isopropyl-5-methyl-1H-pyrazole, demonstrated promising results against specific bacterial strains. The compound exhibited significant inhibition zones in agar diffusion tests, suggesting its potential as an antibiotic agent.
Case Study 2: Synthesis of Agrochemicals
In a study focused on developing new pesticides, researchers utilized 3-bromo-1-isopropyl-5-methyl-1H-pyrazole as a key intermediate. The resulting compounds showed enhanced efficacy against common agricultural pests compared to existing solutions.
Mechanism of Action
The mechanism of action of 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below highlights key structural and physicochemical differences between the target compound and analogs:
Key Observations :
- Substituent Position : Bromine at position 3 (target compound) vs. position 5 (5-Bromo-1-isopropyl-1H-pyrazole) alters electronic properties. The 3-bromo substituent enhances electrophilicity at adjacent positions, favoring nucleophilic substitution .
- Molecular Weight : The target compound’s higher molecular weight (202.07 g/mol) compared to 5-Bromo-1,3-dimethyl-1H-pyrazole (175.03 g/mol) reflects the isopropyl group’s contribution, which may reduce solubility in polar solvents .
Physicochemical Properties
- Melting Points : While data for the target compound are unavailable, related bromopyrazoles (e.g., 5-Bromo-1,3-dimethyl-1H-pyrazole) exhibit melting points between 133–196°C, influenced by substituent symmetry and hydrogen bonding .
- Solubility : The isopropyl group in the target compound likely reduces aqueous solubility compared to smaller substituents (e.g., methyl), as seen in 5-Bromo-3-isobutyl-1-phenyl-1H-pyrazole .
Biological Activity
3-Bromo-1-isopropyl-5-methyl-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this pyrazole derivative, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole can be represented as C₈H₁₁BrN₂, with a molecular weight of approximately 215.09 g/mol. The structure features a pyrazole ring substituted with a bromine atom and isopropyl and methyl groups, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole. In particular:
- Minimum Inhibitory Concentration (MIC) : Research indicates that certain pyrazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Biofilm Inhibition : These compounds also demonstrated the ability to inhibit biofilm formation, a critical factor in bacterial virulence. The reduction in biofilm mass was significantly greater than that observed with standard antibiotics like Ciprofloxacin .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | Biofilm Reduction (%) |
|---|---|---|
| 3-Bromo-1-isopropyl-5-methyl | 0.22 - 0.25 | Significant |
| Ciprofloxacin | Varies | Moderate |
Anticancer Activity
In addition to antimicrobial effects, pyrazole derivatives have been studied for their anticancer properties:
- Cytotoxicity : Studies have shown that compounds similar to 3-Bromo-1-isopropyl-5-methyl-1H-pyrazole exhibit cytotoxic effects against various cancer cell lines. Notably, the IC50 values for these compounds were found to be greater than 60 μM, indicating a low level of cytotoxicity towards normal cells while being effective against cancerous cells .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives is another area of interest:
- Mechanism of Action : Research has suggested that these compounds may act as inhibitors of cyclooxygenase enzymes (COX), which play a significant role in the inflammatory response . The inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in various biological assays:
- Study on Antibacterial Activity : A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against multi-drug resistant (MDR) pathogens. The results indicated that these compounds not only inhibited bacterial growth but also displayed synergistic effects when combined with other antibiotics .
- Evaluation of Antitumor Properties : Another investigation focused on the antitumor activity of pyrazole derivatives, revealing their potential as BRAF inhibitors, which are crucial for treating certain types of cancers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
